molecular formula C6H8F5NO2S B2492456 3-((Difluoromethyl)thio)azetidine tfa CAS No. 2416228-78-7

3-((Difluoromethyl)thio)azetidine tfa

Cat. No.: B2492456
CAS No.: 2416228-78-7
M. Wt: 253.19
InChI Key: UOEHTOLLPTWBFV-UHFFFAOYSA-N
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Description

3-((Difluoromethyl)thio)azetidine trifluoroacetate is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods provide efficient and high-yielding routes to the desired compound.

Industrial Production Methods

Industrial production of 3-((Difluoromethyl)thio)azetidine trifluoroacetate may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-((Difluoromethyl)thio)azetidine trifluoroacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the difluoromethylthio group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the difluoromethylthio group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized azetidines .

Scientific Research Applications

3-((Difluoromethyl)thio)azetidine trifluoroacetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-((Difluoromethyl)thio)azetidine trifluoroacetate involves its interaction with molecular targets through its reactive functional groups. The difluoromethylthio group can participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. This reactivity can modulate the activity of enzymes, receptors, and other biological macromolecules, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing heterocycle without the difluoromethylthio group.

    3-Thioazetidine: Contains a thiol group instead of the difluoromethylthio group.

    3-(Trifluoromethyl)azetidine: Contains a trifluoromethyl group instead of the difluoromethylthio group.

Uniqueness

3-((Difluoromethyl)thio)azetidine trifluoroacetate is unique due to the presence of the difluoromethylthio group, which imparts distinct reactivity and properties compared to other azetidine derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3-(difluoromethylsulfanyl)azetidine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NS.C2HF3O2/c5-4(6)8-3-1-7-2-3;3-2(4,5)1(6)7/h3-4,7H,1-2H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNAHTPEABPIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)SC(F)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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